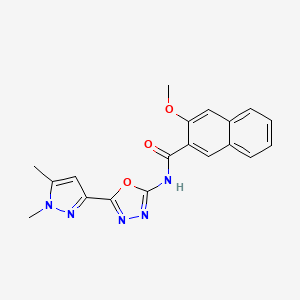

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-2-naphthamide

Description

N-(5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-2-naphthamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 1,5-dimethylpyrazole moiety and a 3-methoxy-2-naphthamide group. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and role in enhancing thermal stability and bioactivity in pharmaceuticals. The dimethylpyrazole subunit contributes to steric and electronic modulation, while the methoxy-naphthamide group may influence solubility and intermolecular interactions, such as hydrogen bonding.

Properties

IUPAC Name |

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3/c1-11-8-15(23-24(11)2)18-21-22-19(27-18)20-17(25)14-9-12-6-4-5-7-13(12)10-16(14)26-3/h4-10H,1-3H3,(H,20,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCQKZPAGABZRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-2-naphthamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyrazole ring, an oxadiazole moiety, and a naphthamide backbone. The molecular formula is C16H16N4O2, with a molecular weight of approximately 296.33 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C16H16N4O2 |

| Molecular Weight | 296.33 g/mol |

| CAS Number | [Not available] |

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole and oxadiazole scaffolds exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been shown to inhibit cell proliferation in various cancer cell lines. A study by Selvam et al. demonstrated that modifications in the oxadiazole structure could enhance anticancer activity against breast and lung cancer cells .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various in vitro assays. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, a related compound showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM . This suggests that this compound may possess similar anti-inflammatory properties.

Antimicrobial Activity

Research has also focused on the antimicrobial effects of pyrazole derivatives. For example, compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria. A study indicated that certain pyrazole derivatives exhibited significant antibacterial activity against E. coli and S. aureus, highlighting their potential as new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.

- Modulation of Cytokine Release : By affecting cytokine levels, the compound can reduce inflammatory responses.

- Direct Cytotoxic Effects : The structural components may interact with cellular targets leading to apoptosis in cancer cells.

Study on Anticancer Effects

In a recent experimental study, a series of oxadiazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. Among these derivatives, one showed an IC50 value of 15 µM against breast cancer cells, indicating potent anticancer activity .

Study on Anti-inflammatory Effects

In another investigation involving carrageenan-induced edema in mice, a related pyrazole derivative was administered at different dosages. Results showed a dose-dependent reduction in paw swelling, demonstrating significant anti-inflammatory effects comparable to standard treatments like indomethacin .

Comparison with Similar Compounds

Structural Characterization

Key structural features of the target compound include:

- 1,5-Dimethylpyrazole : The methyl groups reduce rotational freedom and may improve metabolic stability.

- 3-Methoxy-2-naphthamide : The methoxy group increases electron density, while the naphthamide moiety offers planar aromaticity for intermolecular interactions.

Comparable compounds, such as those in , utilize chloro, cyano, and aryl substituents, which alter electronic properties and crystallinity. For instance, 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) exhibits a molecular weight of 403.1 g/mol and a melting point of 133–135°C.

Comparison with Similar Compounds

Structural and Functional Group Variations

*Molecular weight inferred from for a structurally analogous oxadiazole derivative.

Key Observations :

- Electronic Effects: The target compound’s methoxy group is electron-donating, contrasting with chloro (electron-withdrawing) and cyano (strongly electron-withdrawing) groups in derivatives. This difference may influence solubility and reactivity.

Hydrogen Bonding and Crystallography

Compounds with carboxamide groups, such as those in , form intermolecular N–H···O and N–H···N hydrogen bonds, stabilizing their crystal lattices. The target compound’s naphthamide group may participate in similar interactions, though its methoxy group could introduce additional C–H···O contacts. Etter’s graph set analysis would classify these patterns as discrete (e.g., D(2) motifs) or infinite (C(4) chains), depending on substituent geometry.

Research Implications

- Pharmacological Potential: The 1,3,4-oxadiazole and pyrazole motifs are associated with antimicrobial and anticancer activities. The target compound’s methoxy-naphthamide group could enhance binding to hydrophobic enzyme pockets compared to halogenated analogs.

- Material Science : The planar naphthamide moiety may improve charge-transfer properties in organic semiconductors relative to thiophene-based derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.